Ethyl 2-isocyanatobutanoate
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Overview
Description
Ethyl 2-isocyanatobutanoate is an organic compound with the molecular formula C7H11NO3. It is a derivative of butanoic acid, featuring an isocyanate functional group attached to the second carbon atom of the butanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with trifluoroacetic anhydride in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free processes to address environmental and safety concerns. One such method includes the use of diphenylphosphoryl azide in a Curtius rearrangement reaction with ethyl hydrogen malonate . This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyanatobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions to form urea or carbamate products.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or esters.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Urea or carbamate derivatives.
Scientific Research Applications
Ethyl 2-isocyanatobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 2-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, or thiocarbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-isocyanoacetate: Similar in structure but with a cyano group instead of an isocyanate group.
Ethyl 2-isocyanatopropanoate: Similar but with a shorter carbon chain.
Methyl 2-isocyanatobutanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of an isocyanate group and a butanoate ester. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 2-isocyanatobutanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-6(8-5-9)7(10)11-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
UTFCRCGRAVHBRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N=C=O |
Origin of Product |
United States |
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